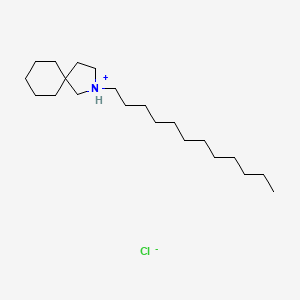
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-2-azaspiro(45)decane hydrochloride is a chemical compound with the molecular formula C21H41ClN It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride typically involves the reaction of a dodecylamine with a spirocyclic ketone under acidic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The final product is obtained by crystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the spirocyclic ketone to a secondary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted azaspiro compounds.
Applications De Recherche Scientifique
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro(4.5)decane hydrochloride: A simpler analog with similar structural features but lacking the dodecyl group.
2,7-Diazaspiro(4.5)decan-1-one hydrochloride: Contains an additional nitrogen atom in the spirocyclic ring.
8-Oxa-2-azaspiro(4.5)decane: Contains an oxygen atom in the spirocyclic ring.
Uniqueness
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride is unique due to the presence of the dodecyl group, which imparts distinct physicochemical properties and enhances its potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
795-65-3 |
|---|---|
Formule moléculaire |
C21H42ClN |
Poids moléculaire |
344.0 g/mol |
Nom IUPAC |
2-dodecyl-2-azoniaspiro[4.5]decane;chloride |
InChI |
InChI=1S/C21H41N.ClH/c1-2-3-4-5-6-7-8-9-10-14-18-22-19-17-21(20-22)15-12-11-13-16-21;/h2-20H2,1H3;1H |
Clé InChI |
BEPCLDBBWBAQAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[NH+]1CCC2(C1)CCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)


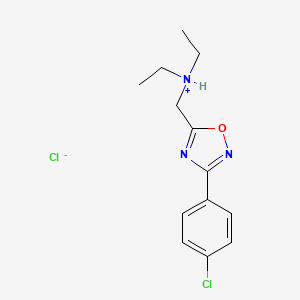

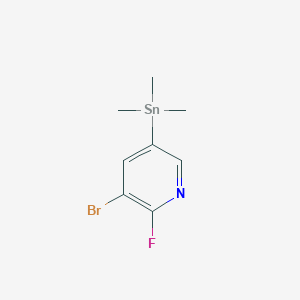


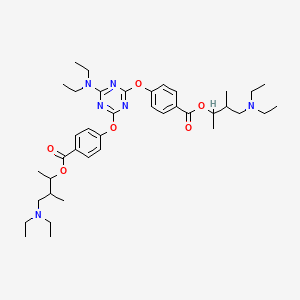
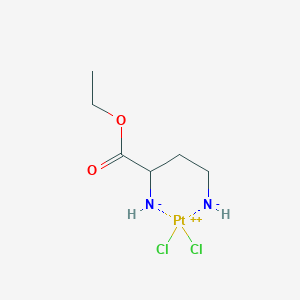
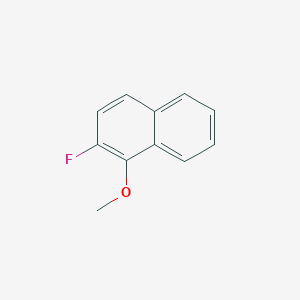

![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
